molecular formula C13H15BrN4O B3196952 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 1001757-40-9

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B3196952
CAS No.: 1001757-40-9
M. Wt: 323.19 g/mol
InChI Key: BIKOKRJNAQVPRA-UHFFFAOYSA-N
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Description

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound characterized by its bromo-substituted pyrazole ring and benzohydrazide moiety. This compound is part of a broader class of hydrazide derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with benzohydrazide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs, which may exhibit different biological activities.

  • Substitution: Substitution reactions, particularly at the bromo position, can yield various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its use in studying enzyme inhibition and receptor binding. It has been investigated for its potential antileishmanial and antimalarial activities.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide exerts its effects involves its interaction with specific molecular targets. The bromo-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

  • 3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

  • 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

Uniqueness: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide stands out due to its bromo-substituted pyrazole ring, which imparts unique chemical and biological properties compared to its chloro, fluoro, and iodo counterparts.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-8-12(14)9(2)18(17-8)7-10-4-3-5-11(6-10)13(19)16-15/h3-6H,7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKOKRJNAQVPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155402
Record name 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001757-40-9
Record name 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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